Elucidating the Molecular Architecture of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide
Elucidating the Molecular Architecture of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS No: 2859-88-3), a member of the isoflavonoid class of compounds. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide combines predicted data, analogous data from closely related compounds, and standardized experimental protocols to provide a robust framework for its characterization.
Chemical Structure and Properties
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Chemical Name: 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one[1]
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Synonyms: 7-Hydroxy-2-methylisoflavone[1]
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Molecular Weight: 252.26 g/mol [1]
Structure:
Caption: 2D structure of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Spectroscopic Data for Structure Elucidation
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one are presented below.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 253.08592 |
| [M+Na]⁺ | 275.06786 |
| [M-H]⁻ | 251.07136 |
| [M+NH₄]⁺ | 270.11246 |
| [M+K]⁺ | 291.04180 |
| [M+H-H₂O]⁺ | 235.07590 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for determining the precise arrangement of atoms in the molecule. The following tables provide expected chemical shifts based on the analysis of similar chromen-4-one derivatives.
Table 2: Expected ¹H NMR Data for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2-CH₃ | ~ 2.2 - 2.5 | s (singlet) |
| H-5 | ~ 7.8 - 8.1 | d (doublet) |
| H-6 | ~ 6.8 - 7.0 | dd (doublet of doublets) |
| H-8 | ~ 6.7 - 6.9 | d (doublet) |
| Phenyl H (ortho) | ~ 7.3 - 7.5 | m (multiplet) |
| Phenyl H (meta, para) | ~ 7.2 - 7.4 | m (multiplet) |
| 7-OH | ~ 9.0 - 11.0 | br s (broad singlet) |
Table 3: Expected ¹³C NMR Data for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 165 |
| C-3 | ~ 120 - 125 |
| C-4 | ~ 175 - 180 |
| C-4a | ~ 115 - 120 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 110 - 115 |
| C-7 | ~ 160 - 165 |
| C-8 | ~ 100 - 105 |
| C-8a | ~ 155 - 160 |
| 2-CH₃ | ~ 15 - 20 |
| Phenyl C (ipso) | ~ 130 - 135 |
| Phenyl C (ortho) | ~ 128 - 132 |
| Phenyl C (meta) | ~ 127 - 130 |
| Phenyl C (para) | ~ 125 - 128 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1620 - 1660 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1300 |
| C-O stretch (hydroxyl) | 1000 - 1200 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Synthesis (Adapted from similar isoflavone syntheses)
A common method for the synthesis of isoflavones involves the reaction of a deoxybenzoin with a suitable cyclizing agent.
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Preparation of 2,4-Dihydroxy-ω-phenylacetophenone: React resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) at an elevated temperature.
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Cyclization and Methylation: The resulting deoxybenzoin is then treated with a mixture of acetic anhydride and sodium acetate, or a similar reagent, which facilitates the cyclization and incorporation of the methyl group at the 2-position to form the chromen-4-one ring.
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Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
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Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature. Standard pulse programs should be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., ESI, APCI).
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Sample Preparation:
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LC-MS: Dissolve the sample in a solvent compatible with the mobile phase and inject it into a liquid chromatography system coupled to the mass spectrometer.
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Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
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Data Acquisition: Acquire the mass spectrum over an appropriate m/z range in both positive and negative ion modes.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and structural elucidation of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Caption: General workflow for synthesis and structural elucidation.
Hypothetical Signaling Pathway
Isoflavones, such as 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical pathway involving the regulation of Akt and NF-κB, which are key pathways in cell survival and inflammation.
Caption: Hypothetical signaling pathway modulated by the isoflavone.
